Cas no 35981-67-0 (Benzeneacetonitrile,4-(cyclopropylcarbonyl)-)

Benzeneacetonitrile,4-(cyclopropylcarbonyl)- structure
35981-67-0 structure
Product Name:Benzeneacetonitrile,4-(cyclopropylcarbonyl)-
CAS No:35981-67-0
MF:C12H11NO
MW:185.221843004227
CID:296027
PubChem ID:15512831
Update Time:2025-04-19

Benzeneacetonitrile,4-(cyclopropylcarbonyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile,4-(cyclopropylcarbonyl)-
    • [p-(CyclopropylcarbonyI)phenyl]acetonitrile
    • (4-cyclopentyl-[1]naphthyl)-acetic acid
    • (4-Cyclopentyl-[1]naphthyl)-essigsaeure
    • (4-cyclopropanecarbonyl-phenyl)-acetonitrile
    • (4-Cyclopropanecarbonyl-phenyl)acetonitrile
    • [p-(Cyclopropylcarbonyl)phenyl]acetonitril
    • < p-(Cyclopropylcarbonyl)phenyl> acetonitril
    • 1-Naphthaleneacetic acid, 4-cyclopentyl-
    • 4-(Cyclopropylcarbonyl)phenylacetonitrile
    • ACMC-20lwvd
    • AGN-PC-00LEXX
    • CTK3F6896
    • p-Cyclopropyl-carbonyl-phenyl-acetonitril
    • p-(Cyclopropylcarbonyl)phenylacetonitrile
    • 2-chloromethyl-3-methyl-4-methoxypropoxypyridine oxide
    • AKOS006285239
    • DTXSID501265632
    • SCHEMBL3681754
    • 2-(4-CYCLOPROPANECARBONYLPHENYL)ACETONITRILE
    • 4-CYCLOPROPYLCARBONYLPHENYLACETONITRILE
    • 2-(4-(cyclopropanecarbonyl)phenyl)acetonitrile
    • ZYNFLGUZGVTJOQ-UHFFFAOYSA-N
    • 4-(Cyclopropylcarbonyl)benzeneacetonitrile
    • 35981-67-0
    • Inchi: 1S/C12H11NO/c13-8-7-9-1-3-10(4-2-9)12(14)11-5-6-11/h1-4,11H,5-7H2
    • InChI Key: ZYNFLGUZGVTJOQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(CC#N)=CC=1)C1CC1

Computed Properties

  • Exact Mass: 185.08413
  • Monoisotopic Mass: 185.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • Density: 1.183±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.31 g/l) (25 º C),
  • PSA: 40.86
  • LogP: 2.34538
Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm